molecular formula C20H13BrN2O3 B393873 2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B393873
M. Wt: 409.2g/mol
InChI Key: COZSZCCELCJDST-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as methanol and the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is usually stirred at room temperature for several hours and then purified using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Mechanism of Action

Properties

Molecular Formula

C20H13BrN2O3

Molecular Weight

409.2g/mol

IUPAC Name

2-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H13BrN2O3/c1-26-17-9-8-12(10-16(17)21)11-22-23-19(24)14-6-2-4-13-5-3-7-15(18(13)14)20(23)25/h2-11H,1H3/b22-11+

InChI Key

COZSZCCELCJDST-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br

SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.